acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide
CAS No.: 13467-26-0
Cat. No.: VC20959792
Molecular Formula: C11H16ClN3O2
Molecular Weight: 281.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13467-26-0 |
|---|---|
| Molecular Formula | C11H16ClN3O2 |
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide |
| Standard InChI | InChI=1S/C11H15N3O2.C2H4O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H3,(H,3,4) |
| Standard InChI Key | UFYWNVUEIJKEMY-UHFFFAOYSA-N |
| SMILES | CC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN |
| Canonical SMILES | CC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN |
Introduction
Chemical Structure and Properties
Molecular Identification
Acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide is identified by the CAS No. 13467-26-0 and has the molecular formula C11H16ClN3O2. The molecular weight of this compound is 281.31 g/mol, representing the acetate salt form. The compound is also known by several synonyms, including:
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Glycyl-L-phenylalanine amide acetate
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H-GLY-PHE-NH2 acetate salt
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Gly-Phe-NH2
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(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide (free base form)
The chemical structure consists of a peptide backbone formed by glycine (Gly) and phenylalanine (Phe), with the C-terminus converted to an amide. The N-terminus remains free, and the compound is typically formulated as an acetate salt .
Physical and Chemical Characteristics
The compound is characterized by several notable physical and chemical properties:
Synthesis Methods and Production
Industrial Production Techniques
Industrial production methods for acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide typically involve large-scale peptide synthesis techniques. Two main approaches are commonly employed:
Solid-Phase Peptide Synthesis (SPPS)
This method allows for efficient production by attaching amino acids sequentially to an insoluble resin. The process involves:
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Attachment of the C-terminal amino acid to a solid support
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Deprotection of the N-terminus
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Coupling of the next amino acid
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Repetition of steps 2-3 until the desired peptide sequence is obtained
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Cleavage of the peptide from the solid support
Liquid-Phase Peptide Synthesis (LPPS)
This approach involves synthesizing peptides in solution without the need for solid supports. The process typically includes:
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Protection of the amino and carboxyl groups
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Sequential coupling of protected amino acids
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Deprotection of the final peptide
Both methods are crucial for producing peptides and their derivatives efficiently on an industrial scale, with the choice of method depending on factors such as scale, purity requirements, and economic considerations.
Chemical Reactions
Acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide can undergo various chemical reactions, which are important for its modification and derivatization:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen | Hydrogen peroxide, oxygen |
| Reduction | Addition of hydrogen or removal of oxygen | Sodium borohydride, lithium aluminum hydride |
| Substitution | Replacement of one functional group with another | Various nucleophiles and electrophiles |
| These reactions can lead to the formation of various derivatives with potentially altered biological activities and physicochemical properties. |
Biological Activities and Applications
Interaction with Opioid Receptors
One of the most significant biological activities of acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide is its interaction with opioid receptors. Research has demonstrated that the compound exhibits binding affinity to various opioid receptors, with particularly significant binding to the mu-opioid receptor (MOP). A study investigating this binding affinity indicated potential for analgesic applications, suggesting the compound's relevance in pain management research.
The mechanism of action involves the compound binding to opioid receptors, which initiates intracellular signaling pathways that contribute to pain relief and other physiological responses.
Peptide Synthesis
The compound serves as a building block in peptide synthesis, allowing for the creation of novel compounds with specific biological activities. This application is particularly valuable in the development of peptide-based drugs and other biologically active compounds.
Protein Structure Studies
The compound can be used to investigate the structure and function of proteins, providing insights into molecular interactions. These studies contribute to our understanding of protein-protein interactions, which are crucial for various biochemical processes.
Drug Development
Its unique properties may facilitate the development of peptide-based drugs that target specific receptors or enzymes, enhancing therapeutic efficacy. The compound's interaction with opioid receptors makes it particularly relevant for research in pain management and related fields.
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds share structural similarities with acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide, each with distinct properties and applications:
| Compound | CAS No. | Key Differences | Implications |
|---|---|---|---|
| (R)-2-Amino-N-Methyl-3-Phenylpropanamide | 144836-90-8 | Replaces the 2-aminoacetyl group with an N-methyl group; lacks the acetic acid counterion | Different solubility and pharmacokinetic profiles |
| (2-(4-Ethoxy-Benzoylamino)-3-Phenyl-Acryloylamino)-Acetic Acid | 172798-53-7 | Contains ethoxybenzoylamino group and acryloylamino substituents; larger and more hydrophobic | Distinct solubility and pharmacokinetic profiles |
| Cyclo(-Gly-Phe) | 10125-07-2 | Cyclic dipeptide (glycine-phenylalanine) versus linear structure; lacks the aminoacetyl and acetic acid components | Enhanced metabolic stability; different biological targets |
| N-Acetyl-L-Phenylalanine | Related to 144836-90-8 | Acetylated amino acid (phenylalanine derivative) rather than an amide; carboxylic acid group instead of propanamide | Used as a peptide synthesis intermediate; distinct acid-base properties |
| This comparative analysis highlights the structural diversity among related compounds and the implications for their properties and applications. |
Free Base vs. Salt Forms
The compound exists in different forms, including the free base form (2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide and salt forms such as the acetate salt. These different forms have distinct properties:
Research Findings and Case Studies
Opioid Receptor Studies
A significant study investigated the binding affinity of acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide to various opioid receptors. Results indicated a notable binding affinity to the mu-opioid receptor (MOP), suggesting its potential for analgesic applications. This research highlights the compound's pharmacological relevance and potential therapeutic utility.
Structural and Functional Characterization
Research on the structural and functional characteristics of acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide has provided valuable insights into its properties and applications. These studies have employed various analytical techniques, including:
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Nuclear Magnetic Resonance (NMR) for structural confirmation
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Mass Spectrometry for molecular weight verification
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X-ray crystallography for three-dimensional structural analysis
These analytical approaches have contributed to our understanding of the compound's structure-activity relationships and its potential applications in research and drug development.
Future Research Directions
Chemical Modifications
Future research could also focus on chemical modifications of acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide to enhance its properties:
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Modification of functional groups to improve stability and solubility
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Introduction of additional structural elements to enhance receptor specificity
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Development of prodrug forms for improved pharmacokinetic properties These chemical modifications could lead to derivatives with enhanced efficacy and reduced potential for adverse effects, contributing to the development of improved therapeutic agents.
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